D-(+)-Cellohexose Eicosaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

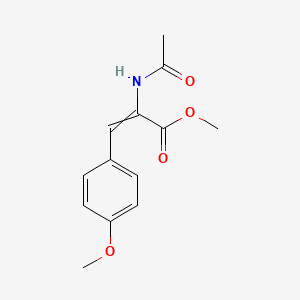

D-(+)-Cellohexose Eicosaacetate is a specialized compound used in proteomics research . It is a fully acetylated cellohexose, which is part of a polymer homologous series of oligosaccharides isolated from cellulose by acetolysis followed by chromatography . Its molecular formula is C76H102O51, and it has a molecular weight of 1831.61 .

科学的研究の応用

Proteomics Research

D-(+)-Cellohexose Eicosaacetate is utilized in proteomics research due to its unique molecular structure. As a complex carbohydrate, it can be used to study protein-carbohydrate interactions which are crucial in understanding cell signaling and communication .

Drug Delivery Systems

The compound’s solubility and stability characteristics make it a candidate for designing drug delivery systems . Its ability to encapsulate drugs and protect them from degradation could be pivotal in developing more effective treatments .

Biocompatible Material Research

In the field of materials science, D-(+)-Cellohexose Eicosaacetate may contribute to the development of biocompatible materials . Its carbohydrate nature allows for potential applications in creating non-toxic, biodegradable materials for medical use .

Sweetener Substitute Research

Given its molecular complexity, D-(+)-Cellohexose Eicosaacetate might be researched as a low-calorie sweetener substitute . Its potential to mimic sugar’s sweetness while offering a healthier alternative could be significant in food science .

Anti-Cancer Research

There is potential for D-(+)-Cellohexose Eicosaacetate to be used in anti-cancer research . Its ability to enhance the efficacy of other anti-carcinogens and act as a radiant sensitizer could make it valuable in cancer treatment studies .

Enzyme Functionality Studies

The compound could be important in studying enzyme functionality , particularly those involved in carbohydrate metabolism. Understanding how enzymes interact with such complex sugars can lead to advances in biotechnology .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-(+)-Cellohexose Eicosaacetate involves the conversion of D-(+)-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-(+)-glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hexane", "Ethyl acetate" ], "Reaction": [ "Step 1: D-(+)-glucose is reacted with acetic anhydride and sodium acetate in methanol to form D-(+)-glucose pentaacetate.", "Step 2: D-(+)-glucose pentaacetate is hydrolyzed with hydrochloric acid to form D-(+)-glucose.", "Step 3: D-(+)-glucose is reacted with sodium hydroxide and eicosanoic acid in hexane to form D-(+)-cellohexose eicosanoate.", "Step 4: D-(+)-cellohexose eicosanoate is hydrolyzed with sodium hydroxide to form D-(+)-cellohexose eicosaacetate.", "Step 5: D-(+)-cellohexose eicosaacetate is purified using ethyl acetate." ] } | |

CAS番号 |

355012-91-8 |

製品名 |

D-(+)-Cellohexose Eicosaacetate |

分子式 |

C₇₆H₁₀₂O₅₁ |

分子量 |

1831.61 |

同義語 |

O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)